molecular formula C2F3N2S2 B055787 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- CAS No. 118436-71-8

1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)-

Cat. No. B055787
CAS RN: 118436-71-8
M. Wt: 173.17 g/mol
InChI Key: FIAFKJZFTCIKSF-UHFFFAOYSA-N
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Description

1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)-, also known as TTF-CA, is a radical compound that has gained significant attention in recent years. It is a highly reactive molecule that exhibits unique electronic properties, making it useful in various scientific research applications.

Mechanism of Action

The mechanism of action of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- involves its ability to donate and accept electrons, making it a potent redox agent. It can undergo one-electron oxidation and reduction reactions, leading to the formation of various radical species. These radical species can then react with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. However, its high reactivity and potential toxicity limit its use in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in lab experiments include its unique electronic properties, its ability to act as a redox probe, and its versatility in various scientific research applications. However, its high reactivity and potential toxicity limit its use in biological systems. Additionally, its synthesis is a complex process, and the compound is relatively expensive.

Future Directions

There are several future directions for 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- research. One area of interest is the development of new synthetic methods that can produce 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in larger quantities and at a lower cost. Another area of interest is the study of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in biological systems, particularly its potential as an anti-cancer agent. Additionally, the use of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in the development of new organic conductors and magnets is an exciting area of research.

Synthesis Methods

The synthesis of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- involves the reaction of 1,3-dithiole-2-thione with trifluoroacetic anhydride in the presence of a strong acid catalyst. The reaction yields a yellow crystalline powder, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and X-ray crystallography.

Scientific Research Applications

1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- has been extensively studied for its unique electronic properties, which make it useful in various scientific research applications. It has been used as a redox probe in electrochemistry, as a spin label in electron paramagnetic resonance spectroscopy, and as a building block in the synthesis of organic conductors and magnets.

properties

CAS RN

118436-71-8

Molecular Formula

C2F3N2S2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C2F3N2S2/c3-2(4,5)1-6-8-9-7-1

InChI Key

FIAFKJZFTCIKSF-UHFFFAOYSA-N

SMILES

C1(=NSS[N]1)C(F)(F)F

Canonical SMILES

C1(=NSS[N]1)C(F)(F)F

Other CAS RN

118436-71-8

synonyms

4-(trifluoromethyl)-1,2$l^{3}-dithia-3,5-diazacyclopenta-2,4-diene

Origin of Product

United States

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